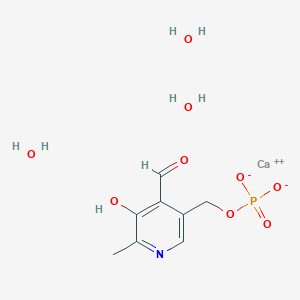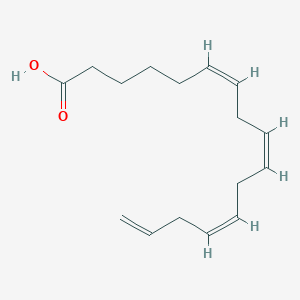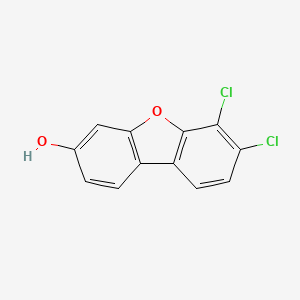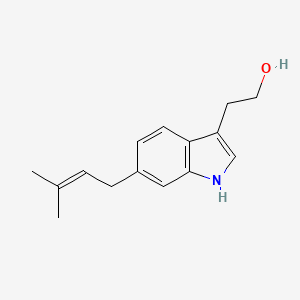
1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of indole compounds involves a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific structure of “1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-” would include additional groups attached to this basic structure, but specific details are not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen
1. Organometallic Chemistry
"1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-" and related compounds have been studied in the context of organometallic chemistry. For example, Tollari et al. (2000) explored carbene complexes of cycloplatinated 1H-indole derivatives, demonstrating their potential in synthesizing various metal-organic frameworks and ligands (Tollari et al., 2000).
2. Natural Product Research
In natural product research, these compounds have been identified in novel microbial strains. Jansen et al. (2014) discovered indole derivatives, including indolyl ethanol, in cultures of a new myxobacterial strain, showing the significance of these compounds in natural product chemistry and potential pharmaceutical applications (Jansen et al., 2014).
3. Medicinal Chemistry
In medicinal chemistry, derivatives of "1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-" have been synthesized for antimicrobial activities. Vijaya Laxmi and Rajitha (2010) synthesized indole semicarbazone derivatives, showing antimicrobial properties against various pathogens (Vijaya Laxmi & Rajitha, 2010).
4. Synthetic Chemistry
The compound and its derivatives have also found applications in synthetic chemistry. Noland et al. (2018) investigated condensation reactions of indole with acetophenones, contributing to the field of synthetic organic chemistry, particularly in the synthesis of complex organic molecules (Noland et al., 2018).
Eigenschaften
IUPAC Name |
2-[6-(3-methylbut-2-enyl)-1H-indol-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(2)3-4-12-5-6-14-13(7-8-17)10-16-15(14)9-12/h3,5-6,9-10,16-17H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYAYZKRMLYPNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CN2)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438237 | |
| Record name | 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- | |
CAS RN |
583060-24-6 | |
| Record name | 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



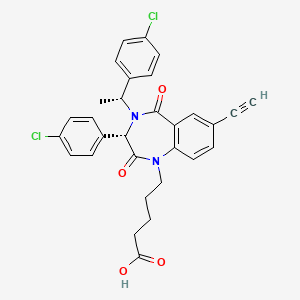
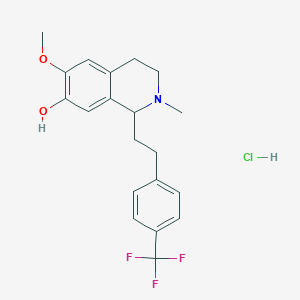
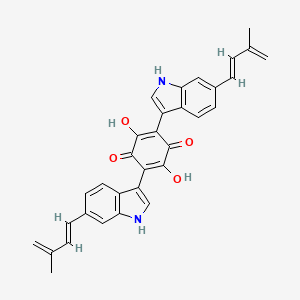
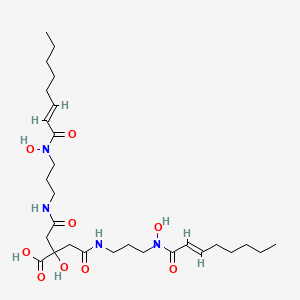
![N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine](/img/structure/B1251245.png)
![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1251246.png)
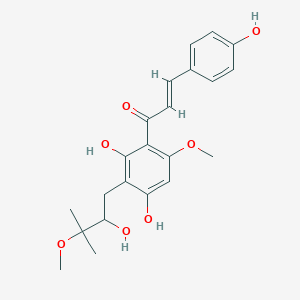
![(5-methyl-2-methylidenehexyl) (Z,2S)-2-hydroxy-6-[(1S,4E,6E,9R,11R,12S,13S,14Z,16E,19E,21R,23R,24R)-11-hydroxy-24-(hydroxymethyl)-12,15,24-trimethyl-3-oxo-2,22,26-trioxatricyclo[19.3.1.19,13]hexacosa-4,6,14,16,19-pentaen-23-yl]hex-4-enoate](/img/structure/B1251248.png)
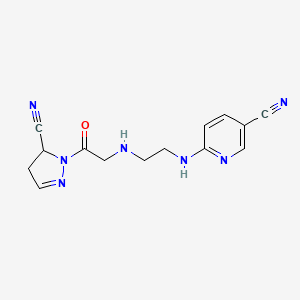
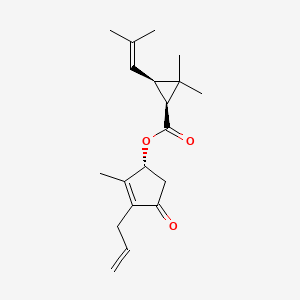
![[(1R,3S,7R,8R,9Z)-10-(hydroxymethyl)-1-methyl-6-methylidene-5,13-dioxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-9,11-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B1251254.png)
